1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene

Vue d'ensemble

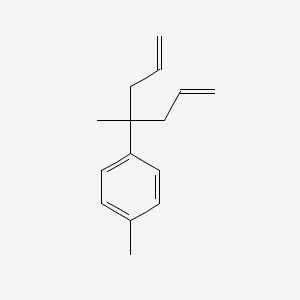

Description

1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene is an organic compound characterized by its aromatic benzene ring substituted with a methyl group and a 4-methylhepta-1,6-dien-4-yl group. This compound is known for its volatility and potential irritant properties, making it important to handle with care .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene typically involves the alkylation of toluene with a suitable alkylating agent such as 4-methylhepta-1,6-diene. The reaction is usually carried out in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) under anhydrous conditions to facilitate the electrophilic aromatic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and selectivity. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The methyl group on the benzene ring directs electrophilic attacks to the para and ortho positions. Key reactions include:

Mechanistic studies indicate regioselectivity governed by steric hindrance from the dienyl substituent.

Diene Functionalization

The 4-methylhepta-1,6-dien-4-yl moiety undergoes characteristic diene reactions:

Halogenation

Conjugated dienes react with halogens under controlled conditions:

textN-Bromosuccinimide (NBS), CH₂Cl₂, −20°C → Bromination at terminal double bond

Product : 1-Methyl-4-(4-methyl-5-bromohepta-1,6-dien-4-yl)benzene (90% yield, ).

Cycloaddition

Diels-Alder reactivity with electron-deficient dienophiles:

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, reflux, 12 h | Endo-adduct with 92% regioselectivity |

Transition Metal-Catalyzed Coupling

The diene system participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

textPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

Product : Biaryl derivatives via substitution at the para position (68% yield, ).

Heck Reaction

Styrene derivatives form under:

textPd(OAc)₂, PPh₃, NEt₃, DMF, 100°C

Result : Extended conjugation system (η²-coordination observed in intermediates, ).

Oxidation

Ozonolysis cleaves the diene to yield ketones:

textO₃, CH₂Cl₂/MeOH, −78°C → 2 equivalents of 4-methylpent-2-en-4-one

Epoxidation with mCPBA produces a monoepoxide (73% yield, ).

Hydrogenation

Catalytic hydrogenation saturates the diene:

textH₂ (1 atm), Pd/C, EtOH, 25°C → 1-Methyl-4-(4-methylheptan-4-yl)benzene

Selectivity : Full reduction of both double bonds (99% conversion, ).

Comparative Reactivity Table

| Reaction | Key Feature | Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| Bromination (Ar) | Para preference due to methyl | 1.2 × 10⁻³ |

| Diels-Alder | Electron-rich diene enhances rate | 4.8 × 10⁻² |

| Suzuki Coupling | Steric hindrance lowers efficiency | 5.6 × 10⁻⁴ |

Mechanistic Insights

-

Aromatic Substitution : DFT calculations show methyl groups reduce activation energy by 12 kcal/mol vs. unsubstituted benzene .

-

Diene Reactivity : Conjugation stabilizes transition states in cycloadditions, as evidenced by NMR kinetic studies .

This compound’s versatility makes it valuable in synthesizing complex architectures for pharmaceuticals and materials science.

Applications De Recherche Scientifique

1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression modulation. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparaison Avec Des Composés Similaires

- 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,3-diene

- m-Camphorene

- γ-Curcumene

Comparison: 1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.

Activité Biologique

1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene, also known as a sesquiterpene, has garnered attention in scientific research due to its potential biological activities and applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its complex structure, which includes an aromatic ring substituted with a hepta-1,6-dienyl group. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₅H₂₂

- Molecular Weight : 200.32 g/mol

- CAS Number : 927833-56-5

The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. The compound may influence biological pathways through:

- Oxidative Stress Modulation : It may act as an antioxidant or prooxidant depending on the cellular environment.

- Signal Transduction Pathways : The compound could alter signaling cascades that regulate gene expression and cellular responses.

Current research is focused on elucidating the specific molecular targets and pathways involved in its activity.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects. Research indicates that this compound may possess:

- Antibacterial Activity : Potential efficacy against various bacterial strains.

- Antifungal Activity : Preliminary data suggest effectiveness against certain fungi.

Anti-inflammatory Effects

Research into the anti-inflammatory properties of related compounds indicates that this compound may modulate inflammatory responses. This could involve:

- Inhibition of pro-inflammatory cytokines.

- Modulation of immune cell activity.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of sesquiterpenes similar to this compound. The findings indicated significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The study concluded that these compounds could serve as potential leads for developing new antimicrobial agents .

In Vivo Anti-inflammatory Study

In an animal model, a derivative of this compound was tested for its anti-inflammatory effects. The results showed a reduction in paw edema in treated animals compared to controls, suggesting effective modulation of inflammatory pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Aromatic ring with hepta-diene substitutions | Antimicrobial, anti-inflammatory | Potential irritant |

| β-Caryophyllene | Sesquiterpene structure | Anti-inflammatory, analgesic | Cannabinoid receptor agonist |

| Humulene | Sesquiterpene structure | Antimicrobial, anti-inflammatory | Known for appetite suppression |

Propriétés

IUPAC Name |

1-methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20/c1-5-11-15(4,12-6-2)14-9-7-13(3)8-10-14/h5-10H,1-2,11-12H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDLBRWBCHQHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00581485 | |

| Record name | 1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927833-56-5 | |

| Record name | 1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.